molecular formula C11H19NOS B13258360 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol

Cat. No.: B13258360
M. Wt: 213.34 g/mol
InChI Key: GDOWBLKMYHPLIX-UHFFFAOYSA-N
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Description

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol is a chiral amino alcohol derivative characterized by a thiophene-containing substituent. Its structure combines a pentan-1-ol backbone with a 4-methyl group and a thiophen-2-ylmethylamino moiety.

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

4-methyl-2-(thiophen-2-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C11H19NOS/c1-9(2)6-10(8-13)12-7-11-4-3-5-14-11/h3-5,9-10,12-13H,6-8H2,1-2H3

InChI Key

GDOWBLKMYHPLIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

    Reactant Preparation: Ensuring high purity of 4-methyl-2-pentanone and thiophen-2-ylmethylamine.

    Reaction: Conducting the reaction in large reactors with precise control over temperature and pressure.

    Purification: Using techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to modify the thiophene ring or the amino group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of various substituted amino derivatives.

Scientific Research Applications

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol, with the molecular formula C11H19NOSC_{11}H_{19}NOS and a molecular weight of 213.34 g/mol, is a chemical compound that is garnering interest for its potential therapeutic properties and diverse applications across multiple fields. Research indicates that it interacts with specific molecular targets such as enzymes or receptors, leading to various biological effects. Interaction studies focus on its binding affinity to biological targets, aiming to elucidate how the compound affects enzyme activity and receptor signaling pathways, providing insights into its potential therapeutic uses.

Potential Therapeutic Applications

Research into the biological activity of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol indicates potential therapeutic properties. The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.

Synthesis and Industrial Methods

The synthesis of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol typically involves industrial methods that may mirror laboratory synthesis but are scaled up for efficiency, including precise control over temperature and pressure during reactions.

Diverse Applications

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol has diverse applications across multiple fields:

  • Pharmaceutical Research: It is used in drug discovery to study its effects on various biological targets.
  • Agrochemicals: It serves as an intermediate in the synthesis of agrochemicals.
  • Material Science: It is used in the development of new materials with specific properties.

Interaction Studies

The interaction studies surrounding 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol focus on its binding affinity to various biological targets. These studies aim to elucidate how the compound affects enzyme activity and receptor signaling pathways, providing insights into its potential therapeutic uses.

Structural Similarities

Several compounds share structural similarities with 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol:

Compound NameStructural Features
4-Methyl-2-[thiophen-3-ylmethyl-amino]pentan-1-olSimilar core structure with a different thiophene position
4-Methyl-2-[thiophen-4-ylmethyl-amino]pentan-1-olVariation in thiophene positioning
4-Methyl-2-[furan-3-ylenmethyl-amino]pentan -1-olContains a furan ring instead of thiophene

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and amino group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in the substituents attached to the amino-pentan-1-ol core. Key comparisons include:

Thiophene vs. Pyridine Derivatives
  • 4-Methyl-2-((1-(thiophen-2-yl)ethyl)amino)pentan-1-ol (Ref: 10-F682334): Features an ethyl-linked thiophene group instead of a methyl linker.
  • Pyridine-based analogs (e.g., 4-methyl-2-(pyridin-2-ylamino)pentan-1-ol): The pyridine ring introduces aromatic nitrogen, which can influence electronic properties and metal coordination in catalytic applications. For example, such ligands are used in asymmetric hydrogenation of ketones with iridium catalysts .
Alkyl/Aryl-Substituted Analogs
  • 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol (CAS 1248431-23-3): Substitutes thiophene with a cyclohexyl group, increasing steric bulk. This analog has a purity of 95% and exhibits acute toxicity (eye and skin irritation) per safety data .
  • 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol (CAS 1251133-06-8): A linear alkyl-substituted variant with a molecular weight of 187.32. Its simpler structure may reduce synthetic complexity but limit biological target specificity .
Heterocyclic Variations

Biological Activity

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol is a novel organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiophene ring and an amino alcohol moiety, suggests diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with thiophen-2-ylmethylamine. This reaction is generally facilitated by a reducing agent such as sodium borohydride under controlled conditions. The process includes several key steps:

  • Reactant Preparation : High-purity reactants are essential for successful synthesis.
  • Reaction : Conducted in large reactors with precise temperature and pressure control.
  • Purification : Techniques such as distillation or chromatography are employed to obtain the final product in high purity.

Biological Activity

Research indicates that 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition at concentrations comparable to established antibiotics .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated, particularly its ability to inhibit nitric oxide (NO) production in LPS-stimulated microglial cells. This activity suggests potential applications in treating inflammatory diseases .

The biological effects of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol are attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring enhances binding affinity, altering enzyme activity and receptor signaling pathways, which may lead to therapeutic effects .

Table 1: Summary of Biological Activities

Activity Assay Type Organism/Cell Line Results Reference
AntimicrobialBroth microdilutionVarious bacteriaMIC values comparable to gentamicin
Anti-inflammatoryNO production assayBV-2 microglial cellsIC50 = 79.5 µM
CytotoxicityMCF-7 cancer cell lineHuman breast cancer cellsSignificant cytotoxic effects

Comparison with Similar Compounds

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol can be compared to other thiophene derivatives that exhibit similar biological activities. For instance:

Compound Biological Activity
4-(Thiophen-3-ylmethyl)-aminopentanolAntimicrobial, anti-inflammatory
5-(Propinyl-thiophene)-carboxylic acidAnti-inflammatory

These comparisons highlight the unique properties of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol due to its specific functional groups, which confer distinct chemical and biological characteristics.

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